

Spectroscopic Profile of 4-Iodo-2,3-dihydro-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-2,3-dihydro-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodo-2,3-dihydro-1H-indole** (also known as 4-iodoindoline). Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines a general experimental protocol for its synthesis and subsequent spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for **4-Iodo-2,3-dihydro-1H-indole**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	d	1H	H-7 (Aromatic)
~6.8 - 7.0	t	1H	H-6 (Aromatic)
~6.5 - 6.7	d	1H	H-5 (Aromatic)
~3.8 (broad s)	s	1H	N-H
~3.5 - 3.7	t	2H	H-2 (Aliphatic)
~3.0 - 3.2	t	2H	H-3 (Aliphatic)

Note: Predicted shifts are based on the analysis of related iodo-aniline and indoline structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ ppm)	Assignment
~150	C-7a
~138	C-5
~128	C-7
~125	C-6
~95	C-4
~130	C-3a
~47	C-2
~30	C-3

Note: These are estimated chemical shifts. The carbon atom bearing the iodine (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Table 3: Mass Spectrometry Data

m/z Value	Interpretation
245	[M] ⁺ (Molecular Ion)
118	[M - I] ⁺
91	[C ₇ H ₇] ⁺

Note: The fragmentation pattern is predicted to show a prominent molecular ion peak and characteristic loss of the iodine atom.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350	N-H Stretch
~3050	Aromatic C-H Stretch
~2920, ~2850	Aliphatic C-H Stretch
~1600, ~1470	Aromatic C=C Stretch
~800	C-I Stretch

Note: The IR spectrum is expected to display characteristic peaks for the N-H bond, aromatic and aliphatic C-H bonds, and the C-I bond.

Experimental Protocols

While a specific detailed protocol for the synthesis of **4-Iodo-2,3-dihydro-1H-indole** is not readily available in the searched literature, a general approach can be outlined based on the synthesis of similar indole derivatives.

General Synthesis of 4-Iodo-2,3-dihydro-1H-indole

A potential synthetic route involves the iodination of 2,3-dihydro-1H-indole (indoline).

Materials:

- 2,3-dihydro-1H-indole (Indoline)

- N-Iodosuccinimide (NIS)
- Acetonitrile (or other suitable solvent)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask, dissolve 2,3-dihydro-1H-indole in acetonitrile under an inert atmosphere.
- Cool the solution in an ice bath.
- Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

Sample Preparation:

- NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

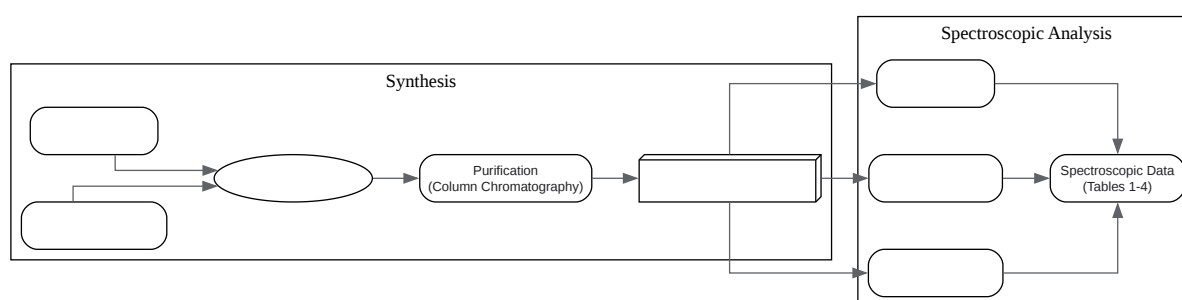
- IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- IR Spectroscopy: Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **4-Iodo-2,3-dihydro-1H-indole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Iodo-2,3-dihydro-1H-indole**.

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